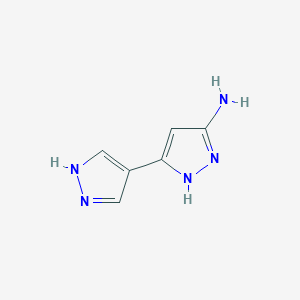

3-(1H-Pyrazol-4-YL)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7N5 |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

5-(1H-pyrazol-4-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C6H7N5/c7-6-1-5(10-11-6)4-2-8-9-3-4/h1-3H,(H,8,9)(H3,7,10,11) |

InChI Key |

WVGPIYIPRDUFID-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C1N)C2=CNN=C2 |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Disconnections for 3 1h Pyrazol 4 Yl 1h Pyrazol 5 Amine

Identification of Key Synthons and Precursors for the Pyrazole-Amine Core

The retrosynthetic analysis of 3-(1H-Pyrazol-4-YL)-1H-pyrazol-5-amine begins with the identification of key synthons and the corresponding precursor molecules. The target molecule is a 4,4'-bipyrazole, with one pyrazole (B372694) ring substituted with an amino group at the 5-position.

Two primary retrosynthetic disconnections can be envisioned for the pyrazolyl-pyrazole framework. The first involves breaking the C-C bond between the two pyrazole rings. This leads to two pyrazole-based synthons: a pyrazol-4-yl cation or radical synthon and a pyrazol-4-yl anion synthon. The corresponding synthetic precursors would be a 4-halopyrazole and a 4-metalated pyrazole (e.g., boronic acid or stannane (B1208499) derivative), respectively, which could be coupled using transition-metal-catalyzed cross-coupling reactions.

A second approach involves constructing one of the pyrazole rings onto a pre-existing pyrazole moiety. This would involve retrosynthetically breaking down one of the pyrazole rings into acyclic precursors. For instance, the 5-aminopyrazole ring could be disconnected to a β-ketonitrile precursor that already contains the second pyrazole ring.

Based on these considerations, the following key precursors can be identified:

For the cross-coupling strategy:

A 4-substituted pyrazole (e.g., 4-bromopyrazole or 4-iodopyrazole).

A pyrazole-4-boronic acid or its ester.

A 5-amino-4-substituted pyrazole.

A 5-aminopyrazole-4-boronic acid.

For the ring construction strategy:

A (1H-pyrazol-4-yl)-substituted β-ketonitrile.

Hydrazine (B178648) or a hydrazine derivative.

The synthesis of these precursors would rely on established methods for pyrazole and aminopyrazole synthesis. The classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine, is a fundamental method for preparing the pyrazole core. mdpi.comnih.govjk-sci.com For the 5-aminopyrazole moiety, the most common and versatile method is the reaction of β-ketonitriles with hydrazines. beilstein-journals.orgnih.gov

Proposed Disconnection Strategies Leading to Simpler Building Blocks

Based on the identified key precursors, two primary disconnection strategies can be proposed to deconstruct this compound into simpler, more readily available building blocks.

Strategy A: C-C Bond Disconnection via Cross-Coupling

This strategy focuses on the disconnection of the bond linking the two pyrazole rings, suggesting a late-stage cross-coupling reaction.

Disconnection 1: This involves a Suzuki or Stille coupling between a 4-halopyrazole and a 5-aminopyrazole-4-boronic acid (or stannane). The retrosynthetic pathway would be: this compound ⇒ 4-halopyrazole + 5-aminopyrazole-4-boronic acid.

Disconnection 2: A variation of the above, this involves coupling a 4-pyrazoleboronic acid with a 5-amino-4-halopyrazole. The retrosynthetic pathway is: this compound ⇒ pyrazole-4-boronic acid + 5-amino-4-halopyrazole.

Strategy B: Pyrazole Ring-Forming Disconnection

This approach involves the disconnection of one of the pyrazole rings, suggesting its formation in a later synthetic step from an acyclic precursor already bearing the other pyrazole ring.

Disconnection 3: This strategy focuses on the formation of the 5-aminopyrazole ring from a β-ketonitrile. The disconnection is as follows: this compound ⇒ (1H-pyrazol-4-yl)malononitrile or a derivative + hydrazine. A more plausible precursor would be a β-ketonitrile derived from a pyrazole. For instance, 3-oxo-3-(1H-pyrazol-4-yl)propanenitrile.

The following table summarizes these disconnection strategies and the resulting simpler building blocks.

| Strategy | Disconnection Point | Key Precursors | Simpler Building Blocks |

|---|---|---|---|

| A: Cross-Coupling | C4-C4' bond | 4-Halopyrazole and 5-Aminopyrazole-4-boronic acid | 1,3-Dicarbonyl compounds, Hydrazine, β-Ketonitriles |

| B: Ring Formation | 5-Aminopyrazole ring | 3-Oxo-3-(1H-pyrazol-4-yl)propanenitrile and Hydrazine | 4-Formylpyrazole, Malononitrile (B47326), Hydrazine |

Feasibility Assessments of Hypothetical Synthetic Routes for the Pyrazolyl-Pyrazole Framework

The feasibility of the proposed synthetic routes hinges on the successful synthesis of the key precursors and the efficiency of the coupling or cyclization reactions.

Feasibility of Strategy A: Cross-Coupling

The success of this strategy is dependent on the availability of the functionalized pyrazole precursors. The synthesis of 4-halopyrazoles and pyrazole-4-boronic acids is documented in the literature. For instance, 4-formylpyrazoles can be synthesized via the Vilsmeier-Haack reaction, which can then be converted to other functional groups. nih.govchemmethod.com

The synthesis of 5-aminopyrazoles is also well-established, primarily through the condensation of β-ketonitriles with hydrazine. beilstein-journals.orgnih.gov The introduction of a halogen or a boronic acid moiety at the 4-position of the 5-aminopyrazole ring would be a critical step. This could potentially be achieved through electrophilic halogenation or a directed metallation-borylation sequence on a protected 5-aminopyrazole.

The final cross-coupling step, likely a Suzuki-Miyaura reaction, is a powerful and versatile method for forming C-C bonds between aromatic heterocycles and is a feasible approach for constructing the 4,4'-bipyrazole linkage. benthamdirect.com

Feasibility of Strategy B: Ring Formation

This route relies on the synthesis of a pyrazole-substituted β-ketonitrile. A plausible starting material for this precursor is 4-formylpyrazole. chemmethod.comrsc.org This aldehyde could undergo a Knoevenagel condensation with malononitrile, followed by further transformations to yield the desired β-ketonitrile.

The subsequent cyclization with hydrazine to form the 5-aminopyrazole ring is a high-yielding and well-established reaction. beilstein-journals.orgnih.gov This strategy has the advantage of building the complexity of the molecule in a convergent manner.

The following table provides a comparative feasibility assessment of the proposed routes.

| Route | Key Reaction | Advantages | Potential Challenges | Feasibility Score (1-5) |

|---|---|---|---|---|

| Strategy A | Suzuki/Stille Coupling | High convergence; well-established coupling methods. | Synthesis and stability of functionalized pyrazole precursors. | 4 |

| Strategy B | Pyrazole Synthesis from β-Ketonitrile | Avoids potentially sensitive organometallic intermediates. | Synthesis of the pyrazole-substituted β-ketonitrile precursor. | 4 |

Both proposed strategies offer viable pathways to the target molecule. The choice of the optimal route would likely depend on the accessibility of starting materials and the experimental ease of handling the key intermediates.

Reaction Mechanisms and Kinetic Studies of Pyrazole Amine Formation

Detailed Mechanistic Pathways of Pyrazole (B372694) Ring Closure and Amination Reactions

The formation of the 5-aminopyrazole moiety is most commonly achieved through the condensation of a β-ketonitrile with hydrazine (B178648) or its derivatives. nih.govchim.it This versatile reaction provides a direct route to the pyrazole core with a C5-amino group.

The generally accepted mechanism proceeds in two main stages:

Hydrazone Formation: The reaction initiates with a nucleophilic attack by the terminal nitrogen atom of hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by the elimination of a water molecule to form a hydrazone intermediate. nih.govchim.it

Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs a nucleophilic attack on the carbon atom of the nitrile group. This intramolecular cyclization step results in the formation of a five-membered ring, which, after tautomerization, yields the aromatic 5-aminopyrazole product. nih.govbeilstein-journals.org

A plausible pathway for the formation of the bipyrazole linkage involves the dimerization of a suitable pyrazole precursor. For instance, one proposed mechanism for the formation of a 4,4'-bipyrazole involves a denitrative C-C bond formation from a β-formyl-β-nitroenamine precursor reacting with phenylhydrazine. clockss.org This process is believed to proceed through an ionic mechanism where the nitronic acid tautomer of a nitroalkane intermediate undergoes homo-coupling to form the C-C bond, followed by cyclization and aromatization to yield the bipyrazole structure. clockss.org Another potential route involves the synthesis of a pyrazolyl-chalcone, which can then undergo a subsequent cyclocondensation reaction with hydrazine to form the second pyrazole ring, thereby creating the bipyrazole system. nih.gov

Unusual rearrangements have also been observed, such as a pyrazole nitrene undergoing a ring-opening and recyclization cascade, which can lead to complex functionalized pyrazoles. nih.gov Such pathways highlight the intricate reactivity of pyrazole intermediates.

Influence of Electronic and Steric Substituent Effects on Reaction Mechanisms and Regioselectivity

When synthesizing pyrazoles from unsymmetrical precursors, the regioselectivity of the reaction—the control of which isomer is formed—is critically important. Both electronic and steric effects of substituents on the starting materials play a significant role in directing the reaction pathway. nih.gov

Electronic Effects: The electronic nature of substituents (electron-donating or electron-withdrawing) on the hydrazine or the dicarbonyl/ketonitrile precursor can influence the nucleophilicity and electrophilicity of the reacting centers. For example, in the synthesis of 1,3,5-substituted pyrazoles, the reaction is highly regioselective regardless of the electronic nature of the substituents on the substrates. researchgate.net In a different system using trichloromethyl enones, the acidity of the reaction medium, which protonates the hydrazine, dictates the regiochemical outcome. When arylhydrazine hydrochlorides are used, the more nucleophilic and less hindered terminal nitrogen is protonated, leading to an attack by the internal nitrogen to form the 1,3-regioisomer. Conversely, using the free hydrazine base results in the formation of the 1,5-regioisomer. nih.gov

Steric Effects: Steric hindrance can significantly impact the accessibility of the reaction centers. A bulky substituent can slow down or prevent a reaction at a nearby site, potentially allowing a competitive reaction to occur elsewhere in the molecule. For instance, a bulky tert-butyl group on a 5-aminopyrazole precursor was found to hinder electrophilic aromatic substitution at the C-4 position. This slowdown made a competitive aza-Michael addition at the N-1 position favorable, leading to the formation of an isomeric pyrazolo[1,5-a]pyrimidine (B1248293) product instead of the expected pyrazolo[3,4-b]pyridine. nih.gov

| Precursors | Factor | Effect | Outcome | Source |

|---|---|---|---|---|

| Unsymmetrical 1,3-Dicarbonyls + Hydrazines | Electronic & Steric Effects | Influences which carbonyl is attacked first | Mixture of regioisomers | nih.gov |

| Trichloromethyl Enones + Aryl Hydrazines | Acidity (Protonation of Hydrazine) | Alters the attacking nitrogen atom | Regiocontrolled synthesis of 1,3- vs 1,5-isomers | nih.gov |

| 3-Methoxyacrylonitrile + Phenylhydrazine | Solvent/Base | Directs cyclization pathway | Regiodivergent synthesis of 3-amino vs 5-amino isomers | chim.it |

| 5-Aminopyrazole Derivative | Steric Bulk (e.g., t-Butyl) | Hinders reaction at C-4 | Favors competitive reaction at N-1, leading to different fused ring system | nih.gov |

Elucidation of Catalytic Cycles in Metal-Catalyzed Pyrazole-Amine Synthesis

Metal catalysis, particularly with palladium, offers powerful methods for C-C and C-N bond formation in the synthesis of complex pyrazoles. organic-chemistry.org Catalytic cycles for such reactions typically involve a sequence of elementary steps including oxidative addition, ligand exchange, migratory insertion or transmetalation, and reductive elimination.

A plausible approach to forming the C-C bond in the 3-(1H-Pyrazol-4-YL)-1H-pyrazol-5-amine backbone is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. In this scenario, a halogenated pyrazole would couple with a pyrazole-boronic acid. The catalytic cycle for such a reaction using a pyrazole-based ligand is well-established: arkat-usa.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to a halo-pyrazole (e.g., 4-bromopyrazole), forming a Pd(II) intermediate.

Transmetalation: A base activates the pyrazole-boronic acid, which then transfers its pyrazole group to the palladium center, displacing the halide and forming a di-pyrazolyl-Pd(II) complex.

Reductive Elimination: The two pyrazole groups on the palladium complex couple and are eliminated from the metal center, forming the C-C bond of the bipyrazole product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.

Alternatively, cascade reactions catalyzed by palladium can construct heterocyclic rings through C-H activation. A generalized cycle for such a process begins with the coordination of the Pd(II) catalyst to a substrate, followed by C-H activation to form a palladacycle. mdpi.com This intermediate can then coordinate with and insert a second reactant (like an alkyne or alkene). A subsequent intramolecular reaction, such as a nucleophilic attack or reductive elimination, forms the final product and regenerates the active catalyst. mdpi.com While not specific to bipyrazole formation, these cycles illustrate the fundamental steps by which transition metals can mediate the construction of complex heterocyclic systems.

Advanced Characterization Techniques for Structural Elucidation of 3 1h Pyrazol 4 Yl 1h Pyrazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including 3-(1H-Pyrazol-4-yl)-1H-pyrazol-5-amine and its analogs. ipb.pt Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, revealing the intricate connectivity of the molecule.

1D and 2D NMR Experiments for Proton and Carbon Connectivity

The structural assignment of pyrazole (B372694) derivatives is routinely accomplished using NMR spectroscopy. ipb.pt The ¹H NMR spectrum provides initial information about the chemical environment of the protons. For instance, protons attached to the pyrazole rings typically resonate in the aromatic region, and their specific chemical shifts are influenced by the substituents on the rings. The N-H protons of the amine group and the pyrazole rings often appear as broad signals with variable chemical shifts due to hydrogen bonding and solvent effects. libretexts.org

The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule. The low natural abundance of the ¹³C isotope (1.1%) means that direct ¹³C-¹³C coupling is generally not observed, which simplifies the spectrum but prevents direct observation of carbon-carbon connectivity. ox.ac.uk

To overcome the limitations of 1D NMR, a suite of 2D NMR experiments is employed to establish the connectivity between atoms. These experiments are crucial for the unambiguous assignment of complex heterocyclic structures. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and carbons over two or three bonds. It is particularly valuable for identifying quaternary carbons and piecing together the molecular skeleton by connecting different fragments of the molecule. For example, in pyrazolo[1,5-a]pyrimidines, 15N HMBC analysis has been used to definitively establish the position of amino groups by observing long-range couplings to nitrogen atoms. researchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to establish proton-proton spin systems within the molecule.

The following table provides representative ¹H and ¹³C NMR chemical shift ranges for key structural motifs in pyrazole-amine derivatives, based on data from related structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (HMBC) |

| Pyrazole C-H | 7.5 - 8.6 | 100 - 140 | Protons on one pyrazole ring show correlations to carbons on the adjacent pyrazole ring. |

| Pyrazole C-NH₂ | - | 145 - 160 | The NH₂ protons show correlations to the carbon they are attached to and adjacent carbons. |

| Pyrazole N-H | 10.0 - 13.0 (broad) | - | The N-H proton can show correlations to carbons two or three bonds away. |

| Amine NH₂ | 5.0 - 7.0 (broad) | - | - |

Note: Chemical shifts are highly dependent on the solvent and the specific substitution pattern of the molecule.

Computational Prediction of NMR Chemical Shifts for Verification

To further validate experimental NMR data, computational methods, particularly Density Functional Theory (DFT), are employed to predict ¹H and ¹³C chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach used for these calculations. nih.gov

The process involves optimizing the molecular geometry of the compound using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p), TZVP). nih.govresearchgate.net Following geometry optimization, the NMR shielding tensors are calculated. The predicted chemical shifts are then obtained by referencing the calculated isotropic shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

Studies on related pyrazole derivatives have shown that DFT calculations can accurately predict chemical shifts, with good correlation between theoretical and experimental values. nih.govresearchgate.net For instance, research on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine demonstrated that functionals like B97D and TPSSTPSS provided high accuracy in predicting chemical shifts. nih.govresearchgate.net The choice of basis set also influences the accuracy, with TZVP sometimes yielding more accurate results than 6-311+G(2d,p). researchgate.net

This computational approach is invaluable for:

Confirming the assignment of complex spectra.

Distinguishing between possible isomers or tautomers, as the predicted spectra for different forms can be compared with the experimental data. mdpi.com

Providing insights into the electronic structure and how it influences the magnetic environment of the nuclei.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. For this compound and its derivatives, MS is used to confirm the molecular formula and to gain structural insights through the analysis of fragmentation patterns.

The mass spectrum typically shows a molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed. The m/z value of this peak provides the molecular weight of the compound. Due to the presence of an odd number of nitrogen atoms in the pyrazole-amine core, the molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule. libretexts.org

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure. For pyrazole-amine derivatives, common fragmentation pathways may include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the amine group is a common fragmentation pathway for aliphatic amines. libretexts.org

Ring Cleavage: The pyrazole rings can undergo cleavage, leading to characteristic fragment ions.

Loss of Small Molecules: Neutral molecules such as HCN, N₂, or NH₃ may be lost from the molecular ion or subsequent fragment ions.

A hypothetical fragmentation pattern for a derivative of this compound is presented in the table below.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| [M]⁺ | Molecular Ion | Initial ionization |

| [M - 27]⁺ | Loss of HCN | Cleavage of a pyrazole ring |

| [M - 17]⁺ | Loss of NH₃ | Loss of the amine group |

| [M - R]⁺ | Loss of a substituent | Cleavage of a bond to a substituent on the pyrazole ring |

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and fragments with high precision, which allows for the unambiguous determination of the elemental composition. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com These methods are highly effective for identifying the functional groups present in this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The absorption frequencies are characteristic of specific chemical bonds and functional groups.

Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light (usually from a laser). Most of the scattered light has the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The frequency difference corresponds to the vibrational frequencies of the molecule.

For this compound and its derivatives, the following characteristic vibrational bands can be expected:

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Intensity |

| N-H (amine & pyrazole) | Stretching | 3500 - 3200 | Moderate |

| C-H (aromatic) | Stretching | 3100 - 3000 | Strong |

| C=N (pyrazole ring) | Stretching | 1650 - 1550 | Moderate to Strong |

| C=C (pyrazole ring) | Stretching | 1600 - 1450 | Strong |

| N-H | Bending | 1650 - 1580 | Moderate |

| C-N | Stretching | 1350 - 1000 | Weak to Moderate |

The presence of a sharp band around 1700 cm⁻¹ in the IR spectrum of a derivative would indicate the presence of a carbonyl (C=O) group. mdpi.commdpi.com The exact positions of these bands can be influenced by factors such as hydrogen bonding and the electronic effects of substituents. DFT calculations can also be used to predict vibrational frequencies, which can aid in the assignment of experimental spectra. researchgate.netjocpr.com

X-ray Crystallography for Precise Solid-State Structure Determination

While NMR and mass spectrometry provide information about the connectivity and formula of a molecule, X-ray crystallography offers an unparalleled level of detail regarding its three-dimensional structure in the solid state.

Single Crystal X-ray Diffraction Analysis of Pyrazole-Amine Structures

Single crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. spast.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be calculated, which in turn reveals the positions of the atoms with high precision.

For this compound and its derivatives, single crystal X-ray analysis can provide:

Unambiguous confirmation of the molecular structure: This includes the connectivity of atoms and the relative stereochemistry.

Precise bond lengths and angles: These parameters provide insights into the bonding and electronic structure of the molecule.

Information on intermolecular interactions: This includes hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the packing of molecules in the crystal lattice. spast.org

Tautomeric form: In cases where tautomerism is possible, X-ray crystallography can identify the specific tautomer that exists in the solid state. mdpi.com

The crystal structure of a related compound, 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile, reveals that the pyrazole ring is not planar with the attached phenyl and pyridine (B92270) rings. nih.gov The crystal packing in this structure is characterized by N-H···N hydrogen bonds, which form a two-dimensional network. nih.gov Such hydrogen bonding networks are expected to be a key feature in the crystal structures of this compound and its derivatives, given the presence of both hydrogen bond donors (N-H) and acceptors (pyrazole nitrogens).

The table below summarizes typical crystallographic data that would be obtained from a single crystal X-ray diffraction experiment on a derivative of this compound.

| Parameter | Description | Example Value |

| Crystal System | The symmetry of the crystal lattice. | Monoclinic, Orthorhombic, or Triclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c, P-1, etc. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. | a = 10.5 Å, b = 8.1 Å, c = 20.0 Å, α = 90°, β = 90°, γ = 90° |

| Bond Lengths (e.g., C-N, C-C) | The distances between the nuclei of bonded atoms. | C-N: ~1.35 Å, C-C: ~1.40 Å |

| Bond Angles (e.g., C-N-C) | The angles between adjacent bonds. | ~108° (within the pyrazole ring) |

| Dihedral Angles | The angles between planes defined by sets of atoms, indicating molecular conformation. | Variable, depending on the rotation around single bonds. |

The combination of these advanced characterization techniques provides a powerful and comprehensive toolkit for the complete structural elucidation of this compound and its derivatives, from the fundamental connectivity of atoms to the intricate details of their three-dimensional arrangement in the solid state.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto the Hirshfeld surface, which is defined as the region where the electron density of a molecule is greater than that of all other molecules in the crystal, one can gain a detailed understanding of the crystal packing. The analysis involves generating d_norm surfaces, which highlight regions of close contact, and 2D fingerprint plots, which summarize the types and relative contributions of different intermolecular interactions.

For derivatives of this compound, such as substituted 3-4′-bipyrazoles, Hirshfeld analysis reveals a variety of intermolecular contacts that govern the supramolecular assembly. mdpi.com The primary interactions are typically hydrogen bonds and van der Waals forces. The presence of N-H and NH2 groups in the parent compound allows for the formation of strong N-H···N and N-H···O hydrogen bonds, which often play a dominant role in the crystal packing.

A representative breakdown of intermolecular contacts for a substituted bipyrazole derivative is presented in the interactive data table below. mdpi.com

| Interaction Type | Contribution (%) |

| H···H | 55.3% |

| C···H/H···C | 29.2% |

| O···H/H···O | 6.5% |

| N···H/H···N | 4.6% |

| C···C | 3.0% |

These data indicate that the crystal structure is densely packed, with a large proportion of interactions being non-specific H···H contacts. mdpi.com The significant contribution from C···H contacts often points to the presence of C-H···π interactions, while the N···H contacts are indicative of classical hydrogen bonding. The d_norm maps for these compounds typically show distinct red spots corresponding to the short N-H···N or N-H···O hydrogen bonding interactions, confirming their role as key structure-directing forces.

Chiral Chromatography for Enantiomeric Purity Assessment of Optically Active Derivatives

For optically active derivatives of this compound, which may arise from the introduction of a stereocenter or an axis of chirality, determining the enantiomeric purity is essential. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the most widely used technique for this purpose. nih.gov The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.

The most successful CSPs for the separation of pyrazole derivatives are polysaccharide-based, such as those derived from cellulose (B213188) or amylose. acs.orgnih.gov These CSPs, for instance, Lux cellulose-2 and Lux amylose-2, offer a broad range of selectivities for various chiral compounds. nih.govnih.gov The choice of the mobile phase is also critical and can be broadly categorized into normal-phase, polar organic, and reversed-phase modes. For pyrazole derivatives, normal and polar organic elution modes are commonly employed. nih.govacs.orgnih.gov

In a typical analytical approach, a racemic mixture of the optically active derivative is injected onto the chiral column. The enantiomers are separated based on their differential affinities for the CSP, resulting in two distinct peaks in the chromatogram. The enantiomeric excess (% ee) can then be calculated from the relative areas of these peaks.

The following interactive data table illustrates a hypothetical chiral HPLC separation of an optically active derivative of this compound.

| Parameter | Value |

| Chromatographic Conditions | |

| Column | Lux cellulose-2 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Ethanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Results | |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | 2.1 |

| Selectivity Factor (α) | 1.25 |

The baseline separation of the two enantiomers, as indicated by the resolution value (Rs > 1.5), allows for accurate quantification of each enantiomer. nih.gov The selectivity factor (α) reflects the difference in retention of the two enantiomers and is a measure of the CSP's chiral recognition ability. The development of such robust analytical methods is a prerequisite for monitoring asymmetric syntheses and for the quality control of enantiomerically pure compounds. acs.org

Theoretical and Computational Chemistry of 3 1h Pyrazol 4 Yl 1h Pyrazol 5 Amine

Quantum Chemical Calculations (Density Functional Theory, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are foundational in predicting the molecular characteristics of pyrazole (B372694) derivatives. eurasianjournals.com These methods are used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. nih.gov For a molecule like 3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) is commonly used to achieve a balance between computational cost and accuracy for predicting its structural and electronic properties. researchgate.netnih.gov

Electronic Structure and Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the electronic behavior and reactivity of a molecule. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, particularly the amino group (-NH2) and the π-systems of the pyrazole rings. The LUMO would likely be distributed across the π-antibonding systems of the two pyrazole rings. mdpi.com A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability. nih.gov Computational studies on analogous aminopyrazole and bipyrazole structures can provide expected values for these parameters. nih.govresearchgate.net

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.60 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.46 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.14 | Indicator of chemical reactivity and stability |

Data is representative, based on calculations for structurally similar pyrazole compounds. researchgate.net

Reactivity Prediction and Reaction Pathway Energetics

DFT calculations are instrumental in predicting a molecule's reactivity through the analysis of global reactivity descriptors, which are derived from HOMO and LUMO energies. researchgate.net These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), and global softness (S). They provide a quantitative measure of the molecule's susceptibility to various chemical reactions. researchgate.net

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Electronegativity (χ) | 4.03 | -(EHOMO + ELUMO)/2 |

| Chemical Hardness (η) | 1.57 | (ELUMO - EHOMO)/2 |

| Global Softness (S) | 0.32 | 1/(2η) |

| Electrophilicity Index (ω) | 5.17 | μ2/(2η) |

Data is representative, based on calculations for structurally similar pyrazole compounds. researchgate.net

Spectroscopic Property Simulations (e.g., UV-Vis Absorption)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comyoutube.comyoutube.com By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the absorption maxima (λmax) and the corresponding oscillator strengths. nih.gov For this compound, the UV-Vis spectrum is expected to show strong absorptions in the UV region, corresponding to π→π* transitions within the conjugated bipyrazole system. nih.gov Comparing simulated spectra with experimental data is a standard procedure for validating the chosen computational method. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While quantum mechanics provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior and conformational flexibility over time. eurasianjournals.com An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and solving Newton's equations of motion for every atom in the system.

This approach would allow for the exploration of the molecule's conformational landscape, particularly the rotational barrier around the single bond connecting the two pyrazole rings. It would also provide information on the flexibility of the amine group and the stability of various intermolecular hydrogen bonding patterns with solvent molecules. Such simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment, which is essential for applications in materials science and drug discovery.

Tautomerism Studies and Relative Energetic Stability of Tautomeric Forms

Pyrazoles are well-known to exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. nih.govresearchgate.net For this compound, several tautomeric forms are possible, including annular tautomerism where the proton on the nitrogen of one ring shifts to the other nitrogen atom, and amino-imino tautomerism at the C5-amine group.

Quantum chemical calculations are highly effective in determining the relative energetic stabilities of these different tautomeric forms. nih.govresearchgate.net By optimizing the geometry of each possible tautomer and calculating its Gibbs free energy in the gas phase and in different solvents (using models like the Polarizable Continuum Model, PCM), the most stable tautomer under specific conditions can be predicted. nih.gov Studies on similar 3(5)-aminopyrazoles and substituted bipyrazoles indicate that the relative stability is highly dependent on the electronic nature of substituents and the potential for intramolecular and intermolecular hydrogen bonding. nih.govnih.gov

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge asymmetry often exhibit non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and telecommunications. researchgate.netnih.gov The NLO response of a molecule can be predicted computationally by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). joaquinbarroso.comresearchgate.net

DFT calculations are a standard method for determining these properties. For this compound, the presence of the electron-donating amino group and the extended π-system of the bipyrazole core suggests it may possess NLO activity. The magnitude of the first hyperpolarizability (β) is a key measure of the second-order NLO response. researchgate.net Calculations for similar pyrazole derivatives have shown that their NLO properties can be significant, often benchmarked against standard materials like urea (B33335). researchgate.net A computational analysis would reveal the potential of the title compound as a candidate for NLO materials. ku.ac.ae

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | 4.38 | Debye |

| Mean Polarizability (α) | - | esu |

| First Hyperpolarizability (βtot) | 1.39 x 10-30 | esu |

Data is representative, based on calculations for structurally similar pyrazole compounds. researchgate.net

Supramolecular Interactions: Computational Modeling of Hydrogen Bonding and Aromatic Stacking Interactions

The structure of this compound, featuring two linked pyrazole rings and an amino group, is rich in hydrogen bond donors (N-H groups) and acceptors (pyrazole nitrogen atoms), as well as aromatic π-systems. These features are conducive to the formation of complex supramolecular assemblies through hydrogen bonding and aromatic stacking interactions. Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in characterizing and quantifying these non-covalent forces.

Hydrogen Bonding:

The pyrazole rings and the exocyclic amine group are primary sites for hydrogen bonding. The N-H groups of both pyrazole rings and the amine can act as hydrogen bond donors, while the sp2-hybridized nitrogen atoms in the pyrazole rings are effective hydrogen bond acceptors. Computational studies on similar N-H pyrazole systems have revealed the formation of robust intermolecular N-H···N hydrogen bonds, which are a driving force in the self-assembly of these molecules. In the case of this compound, a variety of hydrogen bonding motifs can be computationally modeled, including dimers and extended chains or sheets.

Interactive Data Table: Calculated Hydrogen Bond Parameters for a Model Bis-Pyrazole Dimer

| Interaction Type | Donor-Acceptor Distance (Å) | Interaction Energy (kcal/mol) |

| Pyrazole N-H···N Pyrazole | 2.8 - 3.0 | -5 to -8 |

| Amine N-H···N Pyrazole | 2.9 - 3.2 | -3 to -6 |

Note: The data in this table are representative values based on DFT calculations of similar pyrazole-containing compounds and are intended to be illustrative for this compound.

Aromatic Stacking Interactions:

Periodic DFT studies on crystals of aromatic compounds have shown that π-stacking energies are influenced by the quadrupole moments of the aromatic rings. rsc.org The relative orientation of the pyrazole rings in a stacked dimer of this compound would be optimized to maximize attractive electrostatic and dispersion forces while minimizing repulsion. The interplay between hydrogen bonding and π-stacking dictates the final three-dimensional supramolecular architecture.

Interactive Data Table: Calculated π-π Stacking Parameters for a Model Bis-Pyrazole Dimer

| Stacking Configuration | Interplanar Distance (Å) | Interaction Energy (kcal/mol) |

| Parallel-Displaced | 3.3 - 3.6 | -2 to -4 |

| T-shaped | 4.5 - 5.0 | -1 to -3 |

Note: The data in this table are representative values based on computational studies of π-π stacking in pyrazole-containing aromatic systems and are intended to be illustrative for this compound.

Rational Design Strategies for Modified Pyrazolyl-Pyrazole-Amines Based on Computational Insights

Computational chemistry is a cornerstone in the rational design of novel molecules with enhanced or specific properties. eurasianjournals.com By understanding the structure-property relationships of this compound, modifications can be proposed to tune its ability to engage in supramolecular interactions, which in turn can influence its physical and biological properties.

Enhancing Hydrogen Bonding:

Computational insights can guide the strategic placement of functional groups to enhance the strength and directionality of hydrogen bonds. For example, the introduction of electron-withdrawing groups on one pyrazole ring and electron-donating groups on the other could modulate the acidity of the N-H protons and the basicity of the acceptor nitrogen atoms, respectively. This would lead to stronger hydrogen bonds. Molecular electrostatic potential (MEP) maps, generated through DFT calculations, can visualize the electron-rich and electron-poor regions of the molecule, thereby identifying the most favorable sites for modification to enhance hydrogen bonding.

Modulating Aromatic Stacking:

The strength of π-π stacking interactions can be modified by altering the electronic properties of the pyrazole rings. The introduction of substituents can change the quadrupole moment of the rings, which is a key factor in the energetics of stacking. For instance, functionalization with electron-donating or electron-withdrawing groups can be computationally screened to predict their effect on the stacking energy and preferred geometry. This allows for the rational design of derivatives with a greater propensity for self-assembly through π-stacking.

Application in Drug Design:

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors. mdpi.com Computational docking and molecular dynamics simulations can be employed to design modified pyrazolyl-pyrazole-amines that can effectively bind to the active site of a target protein. These computational techniques can predict the binding affinity and the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

For instance, if this compound were to be developed as a kinase inhibitor, computational models could guide the addition of specific side chains to the pyrazole rings to optimize interactions with the ATP-binding pocket of the target kinase. The amine group could also be functionalized to form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for this class of inhibitors.

Advanced Applications in Chemical Sciences Excluding Biological/clinical

3-(1H-Pyrazol-4-YL)-1H-pyrazol-5-amine as a Versatile Synthetic Intermediate and Building Block

The presence of a nucleophilic amino group and the reactive pyrazole (B372694) rings makes this compound a highly versatile building block in organic synthesis. It serves as a foundational molecule for the construction of a diverse array of more complex chemical structures with applications in materials science and coordination chemistry.

Synthesis of Polyfunctionalized Pyrazole Derivatives for Material Science

The core structure of this compound can be chemically modified to introduce a variety of functional groups, leading to polyfunctionalized pyrazole derivatives with tailored properties for materials science. mdpi.comnih.gov These modifications can influence the electronic, optical, and coordination properties of the resulting molecules. For instance, functionalization can lead to the development of novel dyes, liquid crystals, and materials with interesting photophysical properties. researchgate.net The synthesis of such derivatives often involves leveraging the reactivity of the amino group and the nitrogen atoms within the pyrazole rings. researchgate.netbeilstein-archives.org

One key area of application for these derivatives is in the development of energetic materials, where the high nitrogen content and thermal stability of the pyrazole core are advantageous. nih.gov Additionally, the introduction of specific functional groups can lead to materials with applications in electronics and sensor technology. The ability to fine-tune the molecular structure allows for the rational design of materials with specific, desired characteristics.

Construction of Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyrimidines, Pyrazolo[3,4-b]pyridines, Pyrazolo[3,4-c]isothiazoles, Pyrazolo[3,4-d]thiazoles)

The bifunctional nature of this compound, possessing both an amino group and an acidic NH proton on the pyrazole ring, makes it an ideal precursor for the synthesis of various fused heterocyclic systems. These reactions typically involve the condensation of the aminopyrazole with a suitable bifunctional electrophile.

Pyrazolo[3,4-d]pyrimidines: These fused systems can be synthesized by reacting 5-aminopyrazoles with various reagents such as urea (B33335) or formamide, leading to the formation of the pyrimidine (B1678525) ring. nih.govsemanticscholar.orgresearchgate.net For example, the reaction of a 5-aminopyrazole with ethoxymethylene malononitrile (B47326) followed by cyclization can yield pyrazolo[3,4-d]pyrimidine derivatives. nih.gov This class of compounds is of significant interest due to their structural similarity to purines, making them valuable scaffolds in medicinal chemistry and materials science. rsc.org

Pyrazolo[3,4-b]pyridines: The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles is a well-established synthetic route. nih.govresearchgate.neturl.edu This is often achieved through condensation with 1,3-dicarbonyl compounds or their synthetic equivalents in acidic conditions. url.edursc.org The reaction proceeds via the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to afford the fused pyridine (B92270) ring. These compounds have applications in the development of novel dyes and functional materials. nih.gov

Pyrazolo[3,4-c]isothiazoles: The construction of the pyrazolo[3,4-c]isothiazole scaffold can be achieved by reacting 1H-pyrazol-5-amines with reagents like 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt). acs.org The reaction conditions, such as pH, can influence the product distribution, leading to the formation of the desired fused isothiazole (B42339) ring. acs.org

Pyrazolo[3,4-d]thiazoles: The synthesis of pyrazolo[3,4-d]thiazoles can be accomplished through various synthetic strategies, often involving the reaction of aminopyrazole precursors with sulfur-containing reagents. researchgate.netresearchgate.net One approach involves the thermolysis of intermediate N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines, which are derived from the reaction of 5-aminopyrazoles with Appel's salt. acs.org These fused systems are of interest for their potential applications in materials with specific electronic properties.

Coordination Chemistry and Ligand Design for Metal Complexes

The nitrogen atoms of the pyrazole rings and the exocyclic amino group in this compound provide excellent coordination sites for metal ions. This makes it a valuable ligand for the design and synthesis of a wide range of metal complexes with diverse structures and properties.

Metal Complexation Studies with Pyrazole-Amine Ligands

Pyrazole-amine ligands are known to form stable complexes with a variety of transition metals. nih.gov The coordination can occur through the nitrogen atoms of the pyrazole rings, the amino group, or a combination thereof, leading to the formation of mononuclear or polynuclear complexes. The specific coordination mode is influenced by the metal ion, the reaction conditions, and the presence of other ligands. researchgate.net

A closely related ligand, 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole, has been used to synthesize a series of coordination polymers with cobalt(II), zinc(II), and cadmium(II). rsc.org In these structures, the ligand coordinates to the metal centers through the nitrogen atoms of the pyrazole and tetrazole rings, forming two-dimensional layers that are further connected into three-dimensional supramolecular architectures through hydrogen bonding. rsc.org These studies highlight the potential of pyrazole-amine-based ligands in constructing novel coordination polymers with interesting magnetic and fluorescent properties. rsc.org

Application in Catalysis Beyond Direct Organic Synthesis

Metal complexes derived from pyrazole-based ligands have shown significant promise in catalysis. nih.govrsc.org The electronic properties of the pyrazole ligand can be tuned by introducing different substituents, which in turn influences the catalytic activity of the corresponding metal complex. While direct applications of complexes of this compound in catalysis are not extensively documented, related pyrazole-containing complexes have been investigated for various catalytic transformations.

For example, aluminum complexes with anilido-pyrazolate ligands have been studied for the ring-opening polymerization of ε-caprolactone. rsc.org Furthermore, protic pyrazole complexes have been explored for their catalytic activity in reactions such as hydrogen evolution from formic acid. nih.gov These examples suggest the potential for developing novel catalytic systems based on metal complexes of this compound for a range of chemical transformations beyond traditional organic synthesis.

Materials Science Applications

The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for applications in materials science. mdpi.comnih.govmdpi.com The ability to form extended hydrogen-bonded networks and to coordinate with metal ions allows for the construction of a variety of materials with tailored functionalities.

Coordination polymers based on a similar ligand, 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole, have been synthesized and characterized. rsc.org These materials exhibit interesting magnetic and fluorescent properties. For instance, a cobalt(II) coordination polymer shows magnetic ordering at low temperatures, while zinc(II) and cadmium(II) analogues display fluorescence attributed to ligand-based transitions. rsc.org The formation of these coordination polymers demonstrates the potential of using pyrazole-amine based ligands to create functional materials. The table below summarizes some of the properties of these coordination polymers.

| Compound | Metal Ion | Key Structural Feature | Observed Property | Reference |

|---|---|---|---|---|

| {[Co(Hapt)2]·2H2O}n | Cobalt(II) | 2D layered coordination polymer | Magnetic ordering below 4.5 K with spin canting | rsc.org |

| {[Zn(Hapt)2]·3H2O}n | Zinc(II) | 2D layered coordination polymer | Fluorescence (emission attributed to π–π* transition) | rsc.org |

| {[Cd(Hapt)2]·2.5H2O}n | Cadmium(II) | 2D layered coordination polymer | Fluorescence (emission attributed to π–π* transition) | rsc.org |

Development of High-Energy-Density Materials (HEDM) and Energetic Salts

The high nitrogen content and positive enthalpy of formation inherent to the pyrazole ring system make this compound and its derivatives attractive precursors for High-Energy-Density Materials (HEDMs). The pyrazole core is a well-established "energetic motif" in the design of next-generation explosives and propellants. nih.govrsc.org The introduction of nitro (-NO2) or nitramino (-NHNO2) groups onto the pyrazole rings can significantly enhance the energetic properties of the resulting compounds. nih.govias.ac.in

Furthermore, the acidic N-H protons on the pyrazole rings and the basic amino group allow for the formation of a wide variety of energetic salts. rsc.orgmetu.edu.tr By reacting the parent compound with various nitrogen-rich bases (like ammonia, hydrazine (B178648), or guanidine) or strong acids (like perchloric or nitric acid), researchers can synthesize ionic materials. These energetic salts often exhibit a favorable combination of high density, good thermal stability, and reduced sensitivity to impact and friction compared to their neutral, non-salt counterparts. metu.edu.trnih.gov The formation of an extensive hydrogen-bonding network in the crystal lattice of these salts contributes to their enhanced stability. ijtsrd.com

The performance of these materials is evaluated based on key parameters such as detonation velocity (D) and detonation pressure (P). Research into various energetic salts derived from functionalized pyrazoles has yielded materials with properties comparable to or exceeding those of traditional explosives like TNT and RDX. nih.govresearchgate.netnih.gov

Table 1: Energetic Properties of Representative Pyrazole-Based Energetic Salts (Note: Data is for illustrative pyrazole-based compounds, as specific data for salts of this compound were not available in the reviewed literature.)

| Compound/Salt | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Decomposition Temp. (°C) |

| Hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole | 1.71 | 8483 | 26.4 | 119.5 |

| 3,5-Diaminotriazolium 3,4,5-trinitropyrazolate | Not specified | 7586-8543 | 23.74-31.89 | Not specified |

| Guanidinium 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine salt | 1.61-2.92 | Not specified | Not specified | 171-270 |

| Triaminoguanidinium 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine salt | Not specified | 8236-9167 | 26.5-37.8 | 215-340 |

This table is interactive. You can sort the columns by clicking on the headers.

Exploration in Non-Linear Optical (NLO) Materials

Organic molecules with significant second-order non-linear optical (NLO) properties are crucial for applications in optoelectronics, including optical data storage and telecommunications. lookchem.comnih.gov The key requirement for a molecule to exhibit these properties is a "push-pull" electronic structure, where an electron-donating group (D) is connected to an electron-accepting group (A) through a π-conjugated linker (D-π-A). researchgate.net This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in the molecular dipole moment and a high second-order hyperpolarizability (β), which is a measure of the NLO response. lookchem.comresearchgate.net

The this compound structure fits this D-π-A paradigm. The amino group (-NH2) acts as a potent electron donor, while the electron-deficient pyrazole rings can serve as the π-system and, when appropriately substituted, as an acceptor. By modifying the molecule, for instance, by introducing strong electron-withdrawing groups like a nitro (-NO2) or cyano (-CN) group on the second pyrazole ring, a powerful push-pull chromophore can be created. The bipyrazole system provides a conjugated pathway for efficient charge transfer from the amino donor to the acceptor substituent. Theoretical and experimental studies on similar pyrazoline and tetrazole-based push-pull systems have demonstrated that this molecular design strategy is effective for achieving significant NLO activity. rsc.orglookchem.comnih.gov

Table 2: NLO Properties of Representative Push-Pull Heterocyclic Chromophores (Note: This data is illustrative of the NLO properties of related push-pull systems, as specific measurements for this compound derivatives were not found.)

| Chromophore Type | Electron Donor | Electron Acceptor | First Hyperpolarizability (β) (10⁻³⁰ esu) |

| Pyrazoline-based | Varies | Nitrile | Up to 77 pm/V (approx. 184 x 10⁻³⁰ esu) |

| Tetrazole-based | N,N-diphenylamino | p-nitrophenyl | 252 |

| Aza-BODIPY-based | Triphenylamine | Pyrrolopyrrole aza-BODIPY | Significantly higher than p-nitroaniline |

This table is interactive. You can sort the columns by clicking on the headers.

Design of Fluorescent Materials and Photophysical Probes

The rigid, conjugated framework of the bipyrazole system also makes it a promising scaffold for the development of fluorescent materials. Pyrazole-containing compounds are known to exhibit intense fluorescence, both in solution and in the solid state. researchgate.net The photophysical properties, such as absorption and emission wavelengths and fluorescence quantum yield, can be finely tuned by chemical modification.

Introducing a fluorophore to the this compound core is a viable strategy for creating novel fluorescent dyes and photophysical probes. For example, reacting the amine group with reagents like dansyl chloride can produce stable, highly fluorescent sulfonamide adducts. mdpi.com The resulting molecules can be used to study molecular environments, as their emission spectra may show substantial changes in response to factors like acidity or polarity. mdpi.com The combination of the pyrazole's inherent electronic properties with a well-known fluorophore can lead to materials with tailored absorption and emission characteristics suitable for various sensing applications. mdpi.com

Table 3: Photophysical Properties of a Representative Pyrazole-Based Fluorescent Dye (Note: Data is for a pyrazole derivative to illustrate the concept.)

| Compound | Excitation Max (nm) | Emission Max (nm) | Application |

| N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-5-dimethylamino-1-naphthalenesulfonamide | Not specified | Not specified | Fluorescence-labeled chemical probe |

| 9-phenylpyreno(10,1-fg)indazole-7(9H)-one | Not specified | ~450-550 | Bright fluorescence, potential sensor for acidic environments |

This table is interactive. You can sort the columns by clicking on the headers.

Supramolecular Chemistry and Self-Assembly of Pyrazole-Amine Systems

The structure of this compound is rich in sites capable of participating in non-covalent interactions, making it an excellent candidate for applications in supramolecular chemistry and crystal engineering.

Design of Hydrogen-Bonded Motifs and Networks

The molecule possesses multiple hydrogen bond donors (the N-H of the pyrazole rings and the N-H of the amine group) and hydrogen bond acceptors (the pyridine-like nitrogen atoms of the pyrazole rings). This versatility allows for the formation of robust and predictable hydrogen-bonded motifs, such as dimers, chains, and sheets. nih.govderpharmachemica.com The specific arrangement of these functional groups can be engineered to guide the self-assembly of molecules into complex, higher-order supramolecular architectures. researchgate.net These networks are fundamental in crystal engineering, where the goal is to control the solid-state structure of materials to achieve desired physical properties.

Investigation of π-π Stacking Interactions in Solid-State Architectures

The two aromatic pyrazole rings in the core of this compound are capable of engaging in π-π stacking interactions. These interactions, which arise from the electrostatic attraction between the electron-rich π-clouds of adjacent rings, play a crucial role in the packing of molecules in the solid state. In conjunction with hydrogen bonding, π-π stacking helps to stabilize the crystal lattice, influencing properties such as density and thermal stability. The interplay between strong hydrogen bonds and weaker π-π stacking interactions can lead to the formation of complex 3D supramolecular networks, which is a key area of investigation for the rational design of functional molecular materials.

Application in Polymer Chemistry

The bifunctional nature of this compound makes it a versatile monomer for the synthesis of novel polymers. Pyrazole-containing polymers are known for their high thermal stability and excellent film-forming properties. nih.gov

The presence of the primary amine group allows the molecule to be incorporated into polymer backbones via condensation polymerization with difunctional monomers like diacyl chlorides or diisocyanates, leading to the formation of polyamides or polyureas, respectively. ias.ac.in These heterocyclic polyamides can exhibit advanced properties such as enhanced solubility and high mechanical strength. ias.ac.in

Additionally, the pyrazole rings themselves can participate in polymerization reactions. For example, polypyrazoles can be synthesized through cycloaddition reactions involving bis-alkynes. nih.gov The N-H groups on the pyrazole rings can also be functionalized to introduce polymerizable groups.

Another significant application is in the synthesis of coordination polymers. The nitrogen atoms in the pyrazole rings are excellent ligands for metal ions. When reacted with metal salts, this compound can act as a polytopic linker, bridging multiple metal centers to form one-, two-, or three-dimensional coordination polymers. These materials have potential applications in catalysis, gas storage, and molecular magnetism.

Role in Sensor Development, Specifically Ion Detection Sensors

Following a comprehensive review of scientific literature and research databases, no specific studies or detailed findings were identified regarding the application of this compound in the development of ion detection sensors. The available research on pyrazole-based compounds in sensor technology primarily focuses on other derivatives. Therefore, there is no specific data to report on the role, mechanism, or performance of this compound in this particular application.

Future Directions and Emerging Research Areas for 3 1h Pyrazol 4 Yl 1h Pyrazol 5 Amine

Development of Novel Green and Sustainable Synthetic Methodologies for Pyrazole-Amine Derivatives

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and environmentally harmful solvents. benthamdirect.com The future of synthesizing pyrazole-amine derivatives is increasingly focused on green and sustainable chemistry principles, aiming to create processes that are efficient, atom-economical, and environmentally benign. nih.govresearchgate.netcitedrive.com

Key areas of development include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions. benthamdirect.com Compared to conventional heating, it often leads to significantly reduced reaction times, higher yields, and improved product purity. rsc.orgacs.org For pyrazole synthesis, microwave-assisted methods can reduce reaction times from hours to mere minutes. acs.orgresearchgate.net

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides mechanical energy to enhance chemical reactivity. benthamdirect.com This green methodology has been successfully applied to synthesize pyrazoline and pyrazole derivatives, often resulting in improved yields and shorter reaction times under milder conditions. asianpubs.orgnih.govnih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," minimizes waste and eliminates the environmental impact and cost associated with solvent use, separation, and disposal. benthamdirect.comresearchgate.net These techniques are becoming more common for preparing pyrazole derivatives, aligning with the core tenets of green chemistry. benthamdirect.com

| Technique | Typical Reaction Time | Energy Consumption | Solvent/Reagent Use | Key Advantage |

|---|---|---|---|---|

| Conventional Heating | Hours to Days | High | Often uses hazardous solvents and excess reagents | Well-established protocols |

| Microwave-Assisted | Minutes to Hours | Lower | Reduced or no solvent needed benthamdirect.com | Rapid reaction rates, higher yields rsc.orgacs.org |

| Ultrasound-Assisted | Minutes to Hours | Moderate | Can often be performed in greener solvents like water/ethanol | Enhanced reaction rates at milder temperatures benthamdirect.comasianpubs.org |

| Solvent-Free (Mechanochemical) | Minutes to Hours | Low | Eliminates solvent waste benthamdirect.com | High sustainability, operational simplicity rsc.org |

Exploration of Pyrazolyl-Pyrazole-Amine Derivatives in Advanced Functional Material Systems

The unique structural and electronic properties of the pyrazolyl-pyrazole core, characterized by multiple nitrogen atoms, make it an excellent building block for advanced functional materials. nih.gov These nitrogen sites act as effective coordination points for metal ions, paving the way for applications in materials science.

Emerging research areas include:

Metal-Organic Frameworks (MOFs): Pyrazolate-based ligands are being used to construct MOFs, which are highly porous, crystalline materials with vast internal surface areas. researchgate.net These MOFs exhibit significant potential for applications such as capturing radioactive iodine from water or selectively trapping harmful indoor air pollutants like formaldehyde. rsc.orgresearchgate.netdtu.dk The pyrazole units within the framework can offer specific binding sites, enhancing the material's selectivity and efficiency. dtu.dk

Chemosensors: The ability of pyrazole derivatives to bind with metal ions can be harnessed to create colorimetric and fluorescent chemosensors. rsc.orgresearchgate.net These sensors can provide rapid, sensitive, and selective detection of specific ions in environmental and biological samples. nih.gov The pyrazole moiety acts as a chelating ligand, and its interaction with a target ion can trigger a measurable change in color or fluorescence. nih.govrsc.org

Semiconductors and Light-Emitting Diodes (OLEDs): The conjugated π-systems and electronic properties of pyrazole derivatives make them candidates for use in semiconductor technology and as materials for OLEDs. researchgate.net The structural versatility of the pyrazole core allows for fine-tuning of its photophysical properties for these applications. rsc.org

Integration of Artificial Intelligence and Machine Learning in Predictive Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling predictive modeling and accelerating the discovery process. eurasianjournals.com For compounds like 3-(1H-Pyrazol-4-YL)-1H-pyrazol-5-amine, these computational tools offer a path to faster, more efficient development.

Key applications in this area are:

Retrosynthesis Prediction: AI-powered tools can predict synthetic pathways for complex molecules, including novel heterocyclic compounds. nih.gov For heterocycle synthesis, where data may be limited, transfer learning methods are being developed to improve the accuracy of these predictive models, making the synthesis of new pyrazole derivatives more accessible. chemrxiv.orgchemrxiv.org

Virtual Screening and Molecular Docking: Computational methods allow for the rapid screening of vast libraries of virtual compounds to predict their biological activity. tojqi.net For pyrazole derivatives, molecular docking can predict how they might bind to biological targets, helping to design and prioritize candidates for synthesis as potential new drugs. nih.govresearchgate.net

Property and Reaction Yield Prediction: Machine learning models are being trained to predict the physicochemical properties and reaction yields of chemical processes. rsc.orgnih.gov This can save significant time and resources by identifying optimal reaction conditions and promising molecular structures before they are ever tested in a lab. eurasianjournals.com The integration of these predictive tools promises to accelerate the discovery of new pyrazole derivatives with desired therapeutic or material properties. eurasianjournals.com

Adaptation to Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To move from laboratory-scale synthesis to industrial production, efficiency, safety, and scalability are paramount. Flow chemistry and automated synthesis platforms offer solutions to these challenges.

Continuous Flow Synthesis: In contrast to traditional batch processing, flow chemistry involves pumping reagents through reactors where they mix and react. mdpi.com This approach offers superior control over reaction parameters like temperature and pressure. mit.edu For pyrazole synthesis, continuous flow provides a major safety advantage by allowing for the in situ generation and immediate consumption of hazardous intermediates like diazonium salts and hydrazines, avoiding the need to store these unstable compounds. mdpi.comnih.govresearchgate.net This method has been shown to dramatically reduce reaction times and facilitate safer scale-up. mit.edunih.govrsc.org

Automated Synthesis Platforms: The integration of robotics and software allows for the automation of multi-step synthetic processes. nih.gov These platforms can perform reagent loading, reaction, workup, and purification with minimal human intervention. researchgate.netresearchgate.net For producing libraries of pyrazole-amine derivatives for screening, automation can significantly increase throughput and reproducibility. researchgate.net The combination of AI-driven synthesis planning with automated flow chemistry platforms represents a powerful paradigm for the rapid discovery, optimization, and production of new molecules.

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Requires storage and handling of potentially hazardous intermediates (e.g., hydrazines) nih.gov | Allows for in-situ generation and immediate use of hazardous intermediates, minimizing risk mdpi.comresearchgate.net |

| Scalability | Scaling up can be challenging and may alter reaction outcomes | More easily scalable by extending operation time; maintains consistency mit.edu |

| Reaction Time | Often requires hours or days | Significantly reduced, often to minutes mdpi.commit.edu |

| Process Control | Less precise control over temperature and mixing | Superior heat and mass transfer, leading to better control and reproducibility mit.edu |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via cyclization of hydrazide intermediates using phosphorus oxychloride (POCl₃) at elevated temperatures (120–140°C), as demonstrated in the synthesis of analogous pyrazole derivatives . Another approach involves condensation of substituted propenones with hydrazine derivatives under acidic or basic conditions, which allows for modular substitution patterns . Optimization of yield requires careful control of stoichiometry, temperature, and solvent polarity. For example, anhydrous conditions and inert atmospheres (e.g., N₂) improve cyclization efficiency .

Q. How can the structural identity of this compound be confirmed spectroscopically?

- Methodological Answer : Proton NMR (¹H-NMR) is critical for confirming the pyrazole ring structure. Key signals include:

- A singlet for the NH₂ group at δ ~5.0–6.0 ppm (exchangeable with D₂O).

- Pyrazole ring protons as doublets or multiplets in the δ 7.0–8.5 ppm range .

IR spectroscopy can validate NH stretches (3200–3400 cm⁻¹) and aromatic C=C bonds (1600–1500 cm⁻¹) . High-resolution mass spectrometry (HRMS) confirms molecular weight with <2 ppm error .

Q. What are the common impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer : Common impurities include uncyclized hydrazide precursors and regioisomeric pyrazole byproducts. Purity can be improved via:

- Column chromatography using gradients of ethyl acetate/hexane or dichloromethane/methanol.

- Recrystallization from ethanol or acetonitrile .

- Monitoring by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazole rings influence binding to biological targets (e.g., M4 muscarinic receptors)?

- Methodological Answer : The 4-pyrazolyl substituent is critical for allosteric modulation of the M4 receptor. Computational docking (e.g., AutoDock Vina) reveals that electron-withdrawing groups (e.g., Cl, CF₃) at the 3-position enhance hydrophobic interactions with the receptor’s transmembrane domain. In vitro assays using CHO-K1 cells expressing human M4 receptors can validate binding affinity (IC₀₀) and cooperativity with acetylcholine .

Q. What strategies are effective for resolving contradictory data in structure-activity relationship (SAR) studies of pyrazole derivatives?

- Methodological Answer : Discrepancies in SAR often arise from divergent assay conditions or off-target effects. To resolve these:

- Standardize assays (e.g., uniform cell lines, buffer pH, and incubation times).

- Use orthogonal techniques (e.g., SPR for binding kinetics vs. functional cAMP assays).

- Perform meta-analyses of published data to identify consensus trends .

Q. How can this compound be functionalized for use in PROTACs (Proteolysis-Targeting Chimeras)?

- Methodological Answer : The NH₂ group at the 5-position is a handle for conjugation. Steps include:

- Acylation with chloroformates to introduce alkynyl or azide groups for click chemistry.

- Coupling with E3 ligase ligands (e.g., thalidomide derivatives) via carbodiimide-mediated amide bond formation.

- Validation of PROTAC activity via Western blotting for target protein degradation in cell lysates .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer : The compound’s low molecular weight (<250 Da) and flexibility complicate crystallization. Strategies include:

- Co-crystallization with heavy atoms (e.g., PtCl₄) for phasing.

- Use of high-boiling-point solvents (e.g., DMF) in vapor diffusion setups.

- SHELX software for structure refinement, leveraging intensity data from synchrotron sources .

Data Contradiction Analysis

Q. Why do reported yields for similar pyrazole syntheses vary significantly (e.g., 58% vs. 82%)?

- Methodological Answer : Yield disparities arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.